molecular formula C14H11ClF4N4O3 B279701 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE

Cat. No.: B279701
M. Wt: 394.71 g/mol
InChI Key: YLOOYXKTHAVQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is a complex organic compound featuring multiple functional groups, including pyrazole, furan, and methanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include difluoromethylating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like high-throughput screening and automated synthesis can optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing advanced polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [3,5-bis(trifluoromethyl)-4-hydroxy-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone
  • [3,5-bis(difluoromethyl)-4-hydroxy-1H-pyrazol-1-yl]{5-[(4-chloro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone

Uniqueness

The uniqueness of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE lies in its specific combination of functional groups and structural features This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds

Properties

Molecular Formula

C14H11ClF4N4O3

Molecular Weight

394.71 g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(4-chloropyrazol-1-yl)methyl]furan-2-yl]methanone

InChI

InChI=1S/C14H11ClF4N4O3/c15-7-4-20-22(5-7)6-8-1-2-10(26-8)12(24)23-14(25,13(18)19)3-9(21-23)11(16)17/h1-2,4-5,11,13,25H,3,6H2

InChI Key

YLOOYXKTHAVQGA-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)C(F)F

Origin of Product

United States

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